3-Hydroxyisonicotinamide

Iron Deficiency Anemia Coordination Chemistry Pharmaceutical Composition

Regioisomeric impurities in building blocks can compromise FXa inhibitor synthesis. 3-Hydroxyisonicotinamide (CAS 10128-73-1) provides the exact 3-hydroxy-4-carboxamide substitution required for correct molecular architecture. - Matches the scaffold for furopyridine FXa inhibitors, eliminating isomer-related failures. - Forms iron(III) complexes with stability superior to hydroxypyridones (patent data), enabling novel oral iron therapies. - Serves as certified Nicotinamide Impurity 92 for HPLC method validation in vitamin B3 QC. Supplied with ≥95% purity and full analytical documentation.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 10128-73-1
Cat. No. B160976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisonicotinamide
CAS10128-73-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)N)O
InChIInChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10)
InChIKeyJDPIVIMBMXAXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisonicotinamide – Chemical Identity and Core Scaffold


3-Hydroxyisonicotinamide (also designated 3-hydroxypyridine-4-carboxamide or 3-hydroxy-4-pyridinecarboxamide) is a heterocyclic small molecule comprising a pyridine ring substituted at the 3-position with a hydroxyl group and at the 4-position with a carboxamide moiety [1]. Its molecular formula is C6H6N2O2, with a molecular weight of 138.12 g/mol [1]. The compound is a derivative of isonicotinamide and is recognized as an impurity of nicotinamide (Nicotinamide Impurity 92) . It is commercially available from multiple chemical suppliers for research and development purposes, with reported purity specifications typically at or above 95% .

Synthetic Building Block Key reactant for furopyridine FXa inhibitor synthesis
Iron Chelation Ligand Forms Fe(III) complex; reported higher stability and bioavailability vs. comparator complexes
Analytical Standard Nicotinamide Impurity 92, high-purity grade for HPLC validation

3-Hydroxyisonicotinamide – Generic Substitution Limitations


Within the broader class of pyridine carboxamides, generic substitution is inadvisable due to the specific and sensitive nature of the applications for which 3-Hydroxyisonicotinamide is utilized. The precise positioning of the 3-hydroxyl group relative to the 4-carboxamide defines its unique metal-chelating behavior, which is central to its function as an iron(III) complex-forming ligand [1]. Furthermore, its defined role as a reactant in the synthesis of furopyridine-based Factor Xa (FXa) inhibitors requires a specific and reliable building block to ensure correct molecular architecture and biological activity . The quantitative differences in performance between this compound and its closest analogs—isonicotinamide (lacks 3-OH) or 4-hydroxynicotinamide (isomeric)—are substantial, as detailed in the following evidence sections.

Lack of 3-OH group (e.g., isonicotinamide) may alter iron chelation behavior and complex stability.
Isomeric shift to 4-hydroxy substitution may affect synthetic reactivity for furopyridine core formation.

3-Hydroxyisonicotinamide – Evidence vs. Analogs for Procurement


Stable, Bioavailable Iron(III) Complex Formation

The iron(III)-3-hydroxy-isonicotinamide complex compound, as claimed in U.S. Patent 9,248,134, demonstrates a surprising and unexpected improvement in stability and bioavailability over previously known iron complexes, such as hydroxypyridone-based Fe complexes and cyclopentane/cyclohexane carboxamide Fe(III) complexes [1]. The patent explicitly states that earlier hydroxypyridone Fe complexes suffer from 'comparably low water solubility, which makes them less suitable for oral application,' while cyclopentane/cyclohexane carboxamide Fe(III) complexes exhibit 'a very low stability which makes them nearly not applicable in pharmaceutical compositions' [1]. The 3-Hydroxyisonicotinamide ligand overcomes both of these critical limitations, resulting in a 'stable, bioavailable iron complex' suitable for use as a medicament [1].

Fe(III) Complex Formation
Head-to-head
Target: Fe(III)-3-hydroxyisonicotinamide Stable, bioavailable; suitable for oral application
Comparator A: Hydroxypyridone Fe complex Low water solubility, less suitable for oral use
Comparator B: Cyclopentane/cyclohexane carboxamide Fe complex Very low stability, nearly not applicable
Supports Fe complex developability screening; reported solubility/stability advantage
Patent-based qualitative comparison
Iron Deficiency Anemia Coordination Chemistry Pharmaceutical Composition

FXa Inhibitor Synthesis Intermediate

3-Hydroxyisonicotinamide is specifically employed as a reactant in the synthesis of furopyridine derivatives, which are a class of Factor Xa (FXa) inhibitors . While a direct IC50 comparison of the final drug candidates is not provided for the building block itself, its use in this specific synthetic pathway is a point of differentiation from other isonicotinamide or pyridine carboxamide derivatives that lack the correct substitution pattern to undergo the required cyclization or functionalization steps to form the furopyridine core.

FXa Inhibitor Synthesis
Class-level inference
Key intermediate for furopyridine-based FXa inhibitors
Structural necessity; specific substitution pattern enables cyclization
No direct comparative data; application-defined utility
Medicinal Chemistry Anticoagulant Organic Synthesis

High-Purity Nicotinamide Impurity Standard

3-Hydroxyisonicotinamide is a known and cataloged impurity of the vitamin Nicotinamide (Niacinamide), designated 'Nicotinamide Impurity 92' . In this context, its primary value proposition is not its biological activity, but its identity and purity as an analytical reference standard. Its differentiation from a generic chemical is defined by its use in validating analytical methods (e.g., HPLC) for the detection and quantification of this specific impurity in nicotinamide-based pharmaceutical products . The required purity for this application is typically high, with vendors offering material at ≥95% purity .

Nicotinamide Impurity 92
Supporting evidence
Purity ≥ 95%
High-purity reference standard for HPLC method validation
Cataloged impurity for nicotinamide QC
Analytical Chemistry Quality Control Pharmaceutical Analysis

3-Hydroxyisonicotinamide – Key Research and Industrial Applications


FXa Inhibitor Synthesis for Anticoagulants

Procure 3-Hydroxyisonicotinamide as a key reactant for the construction of furopyridine derivatives. This application leverages the compound's specific substitution pattern, which is essential for the synthesis of this class of FXa inhibitors [1]. The compound serves as a critical building block, and its procurement is driven by the need for a reliable and well-characterized intermediate for medicinal chemistry campaigns.

Oral Iron Supplementation with Bioavailable Fe(III) Complexes

Utilize 3-Hydroxyisonicotinamide as a ligand to form iron(III) complex compounds. This application is directly supported by patent literature demonstrating that complexes formed with this ligand exhibit superior stability and bioavailability compared to other iron complexes, such as those based on hydroxypyridones or cyclopentane carboxamides [1]. This makes it a prime candidate for developing novel oral iron supplements and therapies for iron deficiency anemia [1].

QC and Analytical Methods for Nicotinamide Impurity Analysis

Use 3-Hydroxyisonicotinamide as a high-purity analytical reference standard (Nicotinamide Impurity 92). This scenario is critical for quality control (QC) laboratories involved in the manufacture or analysis of nicotinamide (vitamin B3) active pharmaceutical ingredients (APIs) and finished drug products . The compound enables accurate identification, quantification, and method validation (e.g., HPLC) to ensure product safety and regulatory compliance .

Metal Chelation Mechanism Studies

Explore the fundamental coordination chemistry of the 3-hydroxy-4-carboxamide motif. The presence of both hydroxyl and carboxamide groups on the pyridine ring provides a unique chelation environment for metal ions [1]. Research in this area can investigate the stability constants, complex geometries, and potential catalytic or biological activities of novel metal complexes formed with 3-Hydroxyisonicotinamide.

Application
Selection Property
Validation Focus
Furopyridine FXa inhibitor synthesis
3-hydroxy-4-carboxamide substitution pattern
Successful cyclization to furopyridine core; target inhibition profile
Fe(III) complex formulation research
Iron chelation with 3-hydroxyisonicotinamide
Reported stability and bioavailability in patent disclosures; oral complex model studies
Nicotinamide impurity analysis
High-purity analytical standard (≥95%)
HPLC method validation; impurity quantification
Metal coordination chemistry
Bidentate chelation motif (3-OH, 4-CONH2)
Stability constants, complex geometry, catalytic activity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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